"4-Bromo-5-fluoro-2-methylpyridine" chemical properties
"4-Bromo-5-fluoro-2-methylpyridine" chemical properties
An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylpyridine (CAS: 1211590-24-7): Properties, Reactivity, and Synthetic Utility
Introduction
4-Bromo-5-fluoro-2-methylpyridine is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in synthetic and medicinal chemistry. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic placement of a bromine atom, a fluorine atom, and a methyl group on this core structure provides multiple, distinct reaction sites for subsequent chemical modification. This multi-functional nature makes it an asset for generating diverse molecular libraries and constructing complex target molecules in drug discovery and materials science.[1]
The bromine atom at the 4-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen-based substituents. The fluorine atom at the 5-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity, pKa, and metabolic stability—a key consideration in modern drug design.[2][3] This guide provides a comprehensive overview of the known properties, synthetic potential, and handling considerations for 4-Bromo-5-fluoro-2-methylpyridine, designed for researchers and development scientists.
Core Chemical and Physical Properties
Precise experimental data for 4-Bromo-5-fluoro-2-methylpyridine is not extensively documented in peer-reviewed literature. Therefore, the physicochemical properties are primarily based on high-quality computational models, which provide reliable estimates for guiding experimental design.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1211590-24-7[4][5] |
| Molecular Formula | C₆H₅BrFN[4] |
| Molecular Weight | 190.01 g/mol [4] |
| IUPAC Name | 4-bromo-5-fluoro-2-methylpyridine[4] |
| Canonical SMILES | CC1=CC(=C(C=N1)F)Br[4] |
| InChI Key | MENOXSCJWFSFHL-UHFFFAOYSA-N[4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 12.9 Ų | PubChem[4] |
| XLogP3 | 2.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Exact Mass | 188.95894 Da | PubChem[4] |
Storage and Stability: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated location, typically between 2-8°C.[5][6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or atmospheric contaminants.
Reactivity and Synthetic Potential
The synthetic utility of 4-Bromo-5-fluoro-2-methylpyridine stems from the distinct reactivity of its substituents, which can be addressed with high selectivity.
Caption: A generalized workflow for the synthesis and purification of substituted pyridines.
Protocol 3.1: Representative Synthesis via Sandmeyer Reaction
This protocol describes the synthesis of 2-bromo-5-fluoropyridine from 2-amino-5-fluoropyridine and is illustrative of a method that could be adapted for similar structures. [7]
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Reaction Setup: To a suitable reaction vessel, charge 48% hydrobromic acid (approx. 5 equivalents). Cool the acid to 0-5°C using an ice/water bath.
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Rationale: Cooling is critical to control the temperature of the subsequent exothermic diazotization reaction and prevent decomposition of the diazonium salt intermediate.
-
-
Amine Addition: Add the starting aminopyridine (1.0 eq.) portion-wise to the cooled hydrobromic acid, maintaining the internal temperature below 5°C. [7]3. Diazotization: In a separate vessel, prepare a solution of sodium nitrite (2.5 eq.) and bromine (3.0 eq.) in water. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C. Vigorous gas evolution (N₂) will be observed. [7] * Rationale: The slow, controlled addition of the nitrite/bromine solution forms the reactive diazonium salt in situ, which is then immediately converted to the bromo-pyridine product.
-
Reaction Completion: Stir the mixture for an additional hour at 0-5°C after the addition is complete. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
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Workup - Quench: Carefully quench the reaction by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. [7] * Rationale: Neutralizing the strong acid is necessary before extraction and ensures the product is in its free base form.
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Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). [7]7. Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [7] * Rationale: The brine wash removes residual water, and drying with sodium sulfate ensures the complete removal of water before concentration, which could otherwise interfere with purification.
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Purification: Purify the crude product by column chromatography on silica gel to yield the final product. [7]
Safety, Handling, and Storage
As a laboratory chemical, 4-Bromo-5-fluoro-2-methylpyridine must be handled with appropriate precautions. The following information is derived from GHS classifications. [4][8] Table 3: GHS Hazard Information
| Classification | Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed [4][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation [4][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation [4][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation [4][8]|
Handling Procedures:
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Use only in a well-ventilated area, preferably within a chemical fume hood. [9]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8]* Avoid breathing dust, fumes, or vapors. [9]* Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9] First Aid Measures:
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If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately. [8]* If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [9]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [8]* If Inhaled: Move person to fresh air and keep comfortable for breathing. [8]
Conclusion
4-Bromo-5-fluoro-2-methylpyridine is a valuable synthetic intermediate characterized by its strategically functionalized pyridine core. While comprehensive experimental data for this specific isomer remains limited, its structural features strongly suggest significant potential for creating diverse and complex molecular architectures. Its capacity for selective modification via cross-coupling at the bromine site and potential SNAr at the fluorine site makes it a powerful tool for medicinal chemists and researchers in drug discovery. Proper adherence to safety and handling protocols is essential when working with this compound. Further research into its reactivity and applications is warranted to fully unlock its utility in the development of novel chemical entities.
References
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PubChem. 4-Bromo-5-fluoro-2-methylpyridine. National Center for Biotechnology Information. Available from: [Link].
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PubChem. 2-Bromo-5-fluoro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link].
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Pampena, R., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(16), 2772. Available from: [Link].
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The Royal Society of Chemistry. Supporting Information for a publication. Available from: [Link].
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El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5557. Available from: [Link].
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